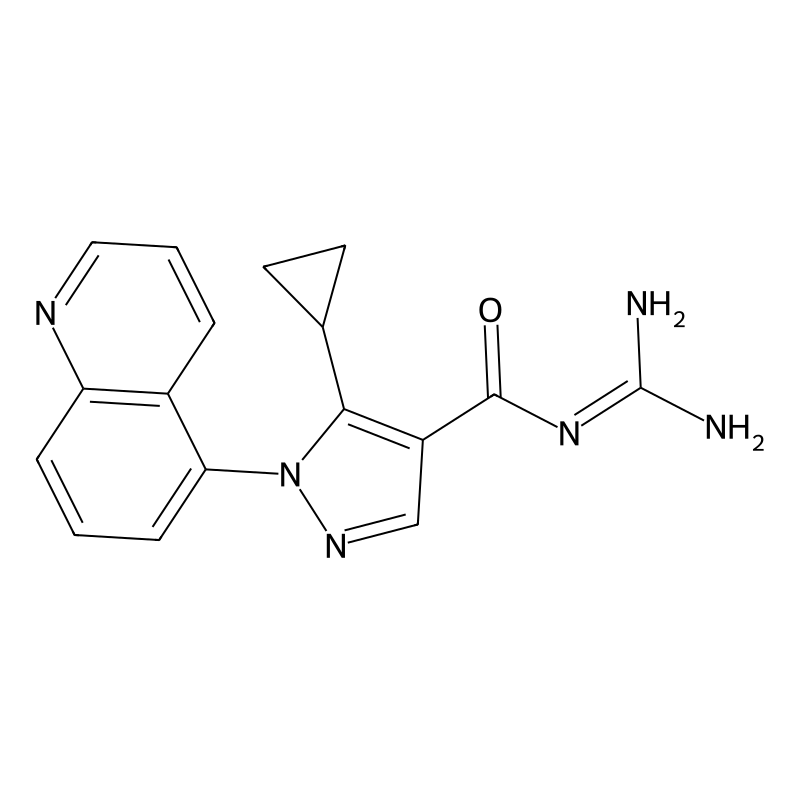Zoniporide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Zoniporide is a compound studied for its potential use in protecting the heart during ischemic events. Its primary mechanism of action involves inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1) []. NHE-1 is a protein found in cell membranes that plays a role in regulating intracellular pH. By inhibiting NHE-1, zoniporide may help to maintain a healthy balance of ions within heart cells, potentially improving their resilience during periods of reduced oxygen supply.
Promising Results in Animal Models
Research on zoniporide has been primarily conducted in animal models. Studies have shown that zoniporide can significantly reduce infarct size, which is the amount of heart tissue death following a heart attack or other ischemic event []. For instance, in isolated rabbit hearts, zoniporide demonstrated a concentration-dependent reduction in infarct size, with a dose of 50 nanomolar (nM) achieving an impressive 83% reduction []. Similar positive effects were observed in open-chest, anesthetized rabbits, where zoniporide dose-dependently reduced infarct size and inhibited NHE-1 activity in platelets [].
These findings suggest that zoniporide may offer a protective effect on heart tissue during ischemia. Additionally, studies in primates have shown that zoniporide can help to preserve heart function after ischemia and reduce the occurrence and duration of ventricular fibrillation, a potentially life-threatening arrhythmia [].
Zoniporide, also known as CP-597,396, is a selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound plays a significant role in cardiac physiology, particularly in the context of ischemia-reperfusion injury. By inhibiting NHE-1, zoniporide helps to regulate intracellular pH and sodium levels, which can be crucial during cardiac stress conditions. Its chemical structure features a pyrazole ring and a guanidine moiety, contributing to its pharmacological properties.
Zoniporide acts by competitively inhibiting NHE-1. It binds to the same site on NHE-1 as the natural substrate, preventing the exchange of sodium (Na+) for hydrogen (H+) ions []. This inhibition disrupts NHE-1's ability to regulate intracellular pH, potentially leading to downstream cellular effects.
Studies suggest that Zoniporide's NHE-1 inhibition protects against ischemic injury, a condition where reduced blood flow damages tissues. In animal models of heart attack, Zoniporide administration reduced infarct size, indicating its potential for treating heart diseases [].
Zoniporide exhibits notable biological activity as an NHE-1 inhibitor. This inhibition is associated with protective effects against cellular damage during ischemic events. In animal studies, zoniporide has demonstrated neuroprotective effects and improved cardiac function following ischemia-reperfusion injury . Its selectivity for NHE-1 over other sodium-hydrogen exchangers enhances its therapeutic potential while minimizing side effects.
The synthesis of zoniporide involves several steps that include the formation of the pyrazole ring and subsequent addition of the guanidine moiety. A typical synthetic route may include:
- Formation of the Pyrazole Ring: Utilizing appropriate reagents to create the pyrazole framework.
- Introduction of Guanidine: Reacting the pyrazole derivative with guanidine compounds to form zoniporide.
- Purification: Employing techniques such as crystallization or chromatography to isolate the final product .
Zoniporide has potential applications in cardiology, particularly for treating conditions related to myocardial ischemia. Its ability to inhibit NHE-1 may make it useful in preventing cell damage during heart attacks or surgeries involving ischemic conditions. Additionally, research into its neuroprotective properties suggests potential applications in treating neurological disorders associated with oxidative stress .
Studies on zoniporide's interactions reveal its selective binding to NHE-1, which is crucial for its pharmacological effects. The compound's interactions with other cellular pathways are still under investigation, but initial findings suggest minimal off-target effects due to its specificity for NHE-1. Such selectivity is beneficial in reducing adverse effects commonly associated with broader-spectrum inhibitors .
Zoniporide shares structural similarities with several other compounds that also target sodium-hydrogen exchangers or related pathways. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Zoniporide | Selective NHE-1 inhibitor | High selectivity for NHE-1; neuroprotective properties |
| Epinastine | Histamine H1 antagonist | Primarily used for allergic reactions; not selective for NHE |
| Amiloride | Non-selective sodium channel blocker | Used as a diuretic; broader action on sodium channels |
| S3226 | Dual inhibitor of NHE-1 and NHE-2 | Broader spectrum than zoniporide; less specificity |
Zoniporide's unique selectivity for NHE-1 distinguishes it from other compounds targeting similar pathways, making it a promising candidate for specific therapeutic applications in cardiology and neurology.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








